molecular formula C12H25NO B15263632 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol

1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol

Cat. No.: B15263632
M. Wt: 199.33 g/mol
InChI Key: XOUGYDVSCHTUHI-UHFFFAOYSA-N
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Description

1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and an amino-methyl group attached to a pentan-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with pentan-3-ylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The process involves the formation of an imine intermediate, which is subsequently reduced to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the reduction step, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Cyclohexanol: A simpler analog with only a hydroxyl group attached to the cyclohexane ring.

    Cyclohexanone: The oxidized form of cyclohexanol.

    N-methylcyclohexylamine: A compound with a similar amino group but lacking the hydroxyl group.

Uniqueness: 1-{[(Pentan-3-yl)amino]methyl}cyclohexan-1-ol is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

1-[(pentan-3-ylamino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-11(4-2)13-10-12(14)8-6-5-7-9-12/h11,13-14H,3-10H2,1-2H3

InChI Key

XOUGYDVSCHTUHI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1(CCCCC1)O

Origin of Product

United States

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